molecular formula C18H30BNO4 B2759523 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2411223-34-0

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B2759523
CAS No.: 2411223-34-0
M. Wt: 335.25
InChI Key: GWAWVEFDTDAGDZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate is a specialized organic compound known for its unique structure and utility in various scientific applications. This compound features a boronic ester group and a spirocyclic framework, making it a valuable intermediate in organic synthesis and a potential candidate for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the reaction of tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a palladium catalyst, a suitable solvent such as toluene or dichloromethane, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopy, are employed to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding boronic acid derivative.

  • Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are often used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed:

  • Oxidation: Boronic acids or borates.

  • Reduction: Boronic acid derivatives.

  • Substitution Reactions: Biaryl or vinyl boronic esters.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the development of bioconjugation techniques and labeling of biomolecules.

  • Industry: The compound is used in the production of advanced materials and catalysts.

Comparison with Similar Compounds

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness: Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate stands out due to its spirocyclic structure, which provides unique steric and electronic properties compared to other boronic esters. This structural feature enhances its reactivity and versatility in organic synthesis.

Properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAWVEFDTDAGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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